molecular formula C11H12ClNO2 B12644247 4-Chloro-3-oxo-N-(p-tolyl)butyramide CAS No. 61610-54-6

4-Chloro-3-oxo-N-(p-tolyl)butyramide

Cat. No.: B12644247
CAS No.: 61610-54-6
M. Wt: 225.67 g/mol
InChI Key: NSNSCJAIRFVCBB-UHFFFAOYSA-N
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Description

4-Chloro-3-oxo-N-(p-tolyl)butyramide is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.670 g/mol . This compound is presented for research applications, particularly in analytical chemistry and pharmaceutical development. A primary research application for this compound is its analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . It can be effectively separated using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This method is versatile; for Mass-Spectrometry (MS) compatible applications, the phosphoric acid can be replaced with formic acid . The analytical method is scalable, indicating its utility not only for quantitative analysis but also for the isolation of impurities in preparative separation . Furthermore, the methodology is suitable for pharmacokinetic studies, which are critical in drug development . The availability of columns with smaller 3 µm particles also allows for fast UPLC applications, enhancing throughput . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant material safety data sheet and handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61610-54-6

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

4-chloro-N-(4-methylphenyl)-3-oxobutanamide

InChI

InChI=1S/C11H12ClNO2/c1-8-2-4-9(5-3-8)13-11(15)6-10(14)7-12/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

NSNSCJAIRFVCBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)CCl

Origin of Product

United States

Significance of N Aryl Butyramide Scaffolds in Synthetic Design

The presence of the N-(p-tolyl) group, an N-aryl substituent, is crucial to the compound's utility. N-aryl amides are a significant class of compounds, frequently found in pharmaceuticals, agrochemicals, and materials. organic-chemistry.orgsemanticscholar.orgrsc.org The aryl group directly influences the molecule's electronic properties, conformation, and potential for intermolecular interactions.

The synthesis of N-aryl amides can be challenging, particularly for electron-deficient anilines, but modern methods like copper-catalyzed couplings have provided efficient pathways. organic-chemistry.orgresearchgate.net The incorporation of an aromatic ring into an amide structure is a common strategy in drug discovery. semanticscholar.org It can modulate critical properties such as lipophilicity, metabolic stability, and the ability to engage in pi-stacking or hydrophobic interactions with biological targets. The p-tolyl group specifically offers a defined steric and electronic profile, with the methyl group providing a site for potential further functionalization or metabolic transformation studies. This makes the N-aryl butyramide (B146194) scaffold a valuable platform for developing new chemical entities with tailored properties.

Chemical Reactivity and Transformation Pathways

Reactivity of the Beta-Keto Amide Functionality

The β-keto amide functional group in 4-Chloro-3-oxo-N-(p-tolyl)butyramide is the central hub of its chemical reactivity. This arrangement, characterized by a ketone at the β-position relative to the amide nitrogen, results in two primary sites of reaction: the electrophilic ketone carbonyl carbon and the acidic α-methylene protons. The reactivity can be finely tuned by the choice of reagents and reaction conditions, allowing for selective transformations. chim.it The presence of both nucleophilic (enolate) and electrophilic (carbonyl) centers within the same molecule allows it to participate in a wide array of intramolecular and intermolecular reactions.

Nucleophilic Addition to the Ketone Carbonyl

The carbonyl group (C=O) at the C-3 position is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile. libretexts.org This site readily undergoes nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The subsequent reaction pathway depends on the nature of the nucleophile and the stability of the intermediate.

In the presence of hydroxylamine (B1172632) (NH₂OH), the ketone functionality of this compound can be converted into an oxime. The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the ketone carbonyl, followed by dehydration to yield the corresponding oxime derivative. nih.gov This transformation is typically catalyzed by a weak acid. The formation of related hydroxyimino-3-oxo-butyramide structures has been documented, indicating this is a feasible pathway. guidechem.com

Reaction Scheme: Oxime Formation

ReactantReagentProductConditions
This compoundHydroxylamine hydrochloride4-Chloro-3-(hydroxyimino)-N-(p-tolyl)butyramideWeak acid catalyst, e.g., Sodium acetate

This table represents a predicted reaction based on standard organic chemistry principles.

Similar to oxime formation, the ketone can react with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as phenylhydrazine (B124118) (C₆H₅NHNH₂), to form hydrazones and phenylhydrazones, respectively. This condensation reaction is a classic test for aldehydes and ketones and proceeds through a nucleophilic addition-elimination mechanism, typically under acidic catalysis. researchgate.net The resulting hydrazone can be a stable derivative or a versatile intermediate for further synthesis, such as in the formation of pyrazole (B372694) rings. The synthesis of hydrazono-3-oxo-butyramide compounds from related starting materials has been successfully demonstrated. lookchem.com

ReactantReagentProduct
This compoundHydrazine4-Chloro-3-hydrazono-N-(p-tolyl)butyramide
This compoundPhenylhydrazine4-Chloro-3-(2-phenylhydrazono)-N-(p-tolyl)butyramide

This table outlines expected products from condensation reactions.

Enolate Chemistry of the Alpha-Methylene Group

The methylene (B1212753) group (CH₂) situated between the two carbonyl groups (the ketone and the amide) is known as an active methylene group. The protons on this α-carbon are significantly more acidic than typical C-H bonds because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of both carbonyls. masterorganicchemistry.com This enolate is a potent nucleophile and can react with a variety of electrophiles.

Resonance Stabilization of the Enolate

The nucleophilic enolate of this compound can be readily alkylated or acylated. In an alkylation reaction, the enolate attacks an alkyl halide (e.g., methyl iodide) in an Sₙ2-type reaction to form a new carbon-carbon bond at the α-position. youtube.com For acylation, an acyl halide or anhydride (B1165640) is used as the electrophile. These reactions provide a powerful method for elaborating the carbon skeleton of the molecule. To achieve these reactions, a suitable non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to generate the enolate in sufficient concentration.

Reaction TypeElectrophileGeneral Product Structure
AlkylationAlkyl Halide (R'-X)2-Alkyl-4-chloro-3-oxo-N-(p-tolyl)butyramide
AcylationAcyl Halide (R'-COCl)2-Acyl-4-chloro-3-oxo-N-(p-tolyl)butyramide

This table illustrates the general outcomes of alpha-methylene functionalization.

The active methylene group of this compound can itself act as a nucleophile in condensation reactions with electrophilic partners, such as aldehydes and ketones. A prominent example is the Knoevenagel condensation. In this reaction, the enolate attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration, to yield an α,β-unsaturated product. chim.it These reactions are often catalyzed by weak bases like amines (e.g., piperidine) or their salts. This pathway opens up possibilities for synthesizing more complex molecules with extended conjugation.

Reactions Involving the 4-Chloro Substituent

The primary chloro-substituent at the 4-position is a key site for nucleophilic attack and other transformations, enabling the introduction of a variety of functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent ketone and amide groups activates the 4-position towards nucleophilic substitution. A wide array of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reactions with amines, such as primary or secondary amines, readily afford the corresponding 4-amino derivatives. This type of transformation is well-documented for analogous 2,4-dichloroquinazoline (B46505) precursors, where regioselective substitution at the 4-position is a common strategy. nih.gov Similarly, the reaction of 4-chloroquinazolines with various anilines provides access to 4-anilinoquinazolines. rsc.org While specific studies on this compound are not abundant, the general reactivity pattern of 4-chloro-β-ketoamides suggests that it would readily undergo substitution with various nucleophiles.

A notable application of this reactivity is in the synthesis of heterocyclic compounds. The intramolecular cyclization of related N-cyano sulfoximines, initiated by hydrolysis and subsequent intramolecular condensation, demonstrates the utility of such nucleophilic substitutions in forming ring structures. researchgate.net

Elimination Reactions to Form Unsaturated Systems

Base-mediated elimination of hydrogen chloride from this compound can lead to the formation of an α,β-unsaturated ketone system. This type of β-elimination is a fundamental reaction in organic chemistry. libretexts.org While specific literature on the elimination reactions of this particular compound is limited, the general principle can be applied. The presence of acidic α-hydrogens on the carbon adjacent to the ketone facilitates enolate formation upon treatment with a base. Subsequent intramolecular displacement of the chloride can lead to the formation of a cyclopropanone (B1606653) intermediate, which can then undergo further rearrangement.

More commonly, intramolecular cyclization involving the amide nitrogen can occur. For example, treatment of related 4-chloroacetoacetamides with a base can lead to the formation of tetramic acids (pyrrolidine-2,4-diones). nih.govresearchgate.netrsc.orgnih.gov This reaction proceeds via an initial N-deprotonation followed by intramolecular nucleophilic attack of the amide nitrogen onto the carbon bearing the chlorine atom, effectively an intramolecular substitution leading to a cyclic product. This transformation is a powerful method for the synthesis of these biologically important heterocyclic scaffolds. nih.govresearchgate.netrsc.orgnih.gov

Cross-Coupling Reactions (e.g., involving metal catalysis)

The chloro-substituent at the 4-position serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. This methodology is a powerful tool for forming biaryl compounds and has been successfully applied to aryl chlorides. libretexts.orgresearchgate.net The synthesis of aryl ketones from boronic acids and carboxylic acids activated in situ also highlights the versatility of palladium catalysis in forming C-C bonds. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orgyoutube.comresearchgate.net While typically applied to sp2-hybridized carbons, its application to activated sp3-hybridized carbons like the 4-position of our target molecule is conceivable under specific conditions, leading to the corresponding 4-alkynyl derivative. The reaction has been attempted on 4-chloro-2-trichloromethylquinazoline, though with limited success due to the nature of the substrate. diva-portal.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. rsc.orgnih.govnih.govliverpool.ac.ukresearchgate.net This reaction could potentially be used to introduce a vinyl group at the 4-position of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. nih.govrsc.orgorganic-chemistry.orgyoutube.comnih.gov This reaction could be employed to introduce a variety of primary or secondary amines at the 4-position, offering an alternative to direct nucleophilic substitution.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraBoronic acid (R-B(OH)₂)Pd catalyst, BaseC-C
SonogashiraTerminal alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseC-C (sp-sp³)
HeckAlkene (R-CH=CH₂)Pd catalyst, BaseC-C
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst, BaseC-N

Reactivity of the N-(p-tolyl) Amide Moiety

The N-(p-tolyl) amide group offers further opportunities for chemical modification, both at the aromatic ring and at the amide nitrogen itself.

Electrophilic Aromatic Substitution on the Tolyl Ring

The p-tolyl group is susceptible to electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group, while the acetylamino group is also activating and ortho-, para-directing. The position of substitution will be influenced by the directing effects of both the methyl and the amide groups.

A relevant analogue is N-acetyl-p-toluidine. The nitration of N-acetyl-p-toluidine has been studied, and under specific conditions, m-nitro-p-toluidine can be obtained as the major product after hydrolysis. mdpi.com This suggests that electrophilic attack occurs at the position ortho to the amino group and meta to the methyl group. The reaction of N-benzylpyrene-1-carboxamide with electrophiles also shows that substitution can occur on the aromatic ring. researchgate.net Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur on the tolyl ring of this compound, with the regioselectivity being a subject for experimental verification.

Transformations at the Amide Nitrogen

The amide nitrogen itself can participate in reactions, although it is generally less nucleophilic than an amine due to resonance delocalization of the lone pair with the adjacent carbonyl group.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Annulation Reactions for Heterocyclic Synthesis

Annulation reactions, or ring-forming reactions, are a cornerstone of heterocyclic chemistry. The structural arrangement of 4-Chloro-3-oxo-N-(p-tolyl)butyramide makes it an excellent substrate for building a range of important heterocyclic cores.

Pyridazinones are a class of six-membered heterocycles containing two adjacent nitrogen atoms, which are prevalent in medicinal chemistry. The synthesis of pyridazinone rings can be achieved through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648).

In a typical reaction, this compound can react with hydrazine hydrate (NH₂NH₂). The reaction proceeds via nucleophilic attack of the hydrazine at the two carbonyl centers (the C3 ketone and the C1 amide). Subsequent intramolecular cyclization and dehydration lead to the formation of a 4,5-dihydro-6H-pyridazin-6-one ring. The resulting structure, substituted with a p-tolyl group on one of the ring nitrogens and a chloromethyl group, can be further derivatized. For instance, the chlorine atom can be substituted by various nucleophiles to introduce additional functional groups, expanding the molecular diversity of the pyridazinone core. The pyridazinone scaffold itself is a key component in a wide range of biologically active compounds. thieme-connect.de

Table 1: Proposed Synthesis of a Substituted Pyridazinone

Reactant 1Reactant 2Proposed ProductKey Features of Product
This compoundHydrazine Hydrate5-(chloromethyl)-2-(p-tolyl)pyridazin-3(2H)-onePyridazinone core, p-tolyl substituent, functional chloromethyl handle

The construction of substituted pyridine rings often utilizes the condensation of β-dicarbonyl compounds with other reagents. A plausible route involving this compound is a modified Hantzsch-type synthesis. This reaction would involve the condensation of the β-keto amide, an aldehyde, and a source of ammonia.

Pyrimidines are fundamental heterocyclic structures found in nucleic acids and numerous pharmaceuticals. A primary method for their synthesis is the reaction of a 1,3-dicarbonyl compound with reagents containing an N-C-N fragment, such as urea, thiourea, or guanidine.

This compound can serve as the 1,3-dicarbonyl equivalent in this reaction. For example, condensation with guanidine in the presence of a base would lead to the formation of a 2-aminopyrimidine ring. The resulting molecule would feature the N-(p-tolyl)acetamido group, a methyl group, and a chlorine atom as substituents on the pyrimidine core. This highly functionalized pyrimidine can then be used in further synthetic elaborations. Synthetic strategies that cyclize vinylogous amides with guanidine demonstrate the feasibility of this ring-forming approach. nih.gov

Table 2: Plausible Pyrimidine Synthesis Pathways

1,3-Dicarbonyl PrecursorN-C-N ReagentResulting Pyrimidine Scaffold
This compoundUrea2-hydroxypyrimidine derivative
This compoundThiourea2-mercaptopyrimidine derivative
This compoundGuanidine2-aminopyrimidine derivative

The synthesis of fused heterocyclic systems often requires multi-step sequences starting from versatile precursors. This compound can be used to generate an initial heterocyclic ring, which is then subjected to a second annulation reaction.

For instance, a pyridazinone synthesized as described in section 4.1.1 could be further elaborated. Treatment of a related chloropyridazine with hydrazine hydrate can yield a hydrazinylpyridazine. nih.gov This intermediate, possessing a reactive hydrazine group, can then be cyclized with various one-carbon synthons (like formic acid or carbon disulfide) to form a fused triazine ring, leading to a pyridazinotriazine system. nih.govresearchgate.net Similarly, initial formation of a pyrazole (B372694) ring followed by annulation onto an existing pyridine is a common strategy for building fused systems like pyrazolopyridines. nih.gov

Building Block in Cascade and Tandem Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient synthetic strategies. The multiple reactive centers in this compound make it an excellent substrate for such processes. The presence of both electrophilic sites (C1, C3, C4) and a nucleophilic site (the C2 enolate) allows for complex transformations to be initiated. nih.gov

A hypothetical cascade could be initiated by a soft nucleophile performing an Sₙ2 substitution at C4, displacing the chloride. The newly introduced functionality could then trigger an intramolecular reaction. For example, if the nucleophile contains a basic nitrogen, it could facilitate an intramolecular aldol-type condensation between the C2 enolate and the C3 ketone, forming a new five- or six-membered ring. Such cascade reactions involving β-keto esters have been shown to be effective for building complex lactones and other cyclic structures. nih.govorganic-chemistry.org

Synthesis of Advanced Organic Scaffolds and Functional Materials Precursors

The heterocyclic compounds synthesized from this compound, such as pyridines, pyrimidines, and pyridazinones, are themselves valuable platforms for creating more advanced structures. These scaffolds are often the core of functional materials, agrochemicals, and pharmaceuticals.

The substituents derived from the original butyramide (B146194)—namely the p-tolyl group and the chlorine atom—are key handles for further modification. The p-tolyl group can be functionalized through electrophilic aromatic substitution, while the chlorine provides a site for nucleophilic substitution or for transition-metal-catalyzed cross-coupling reactions. These modifications allow for the tuning of electronic properties, solubility, and biological activity. The resulting highly substituted, nitrogen-containing aromatic systems are precursors to advanced materials such as organic light-emitting diodes (OLEDs), molecular sensors, and complex drug candidates.

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. This allows for the determination of the structure of a molecule by analyzing the chemical environment of its hydrogen and carbon atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms (protons) in a molecule and their connectivity. For 4-Chloro-3-oxo-N-(p-tolyl)butyramide, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the various protons in the molecule.

The aromatic protons of the p-tolyl group would typically appear as two doublets in the downfield region of the spectrum, a characteristic AA'BB' system. The chemical shifts of these protons are influenced by the electron-donating methyl group and the electron-withdrawing amide functionality. The methyl group on the tolyl ring would present as a singlet, typically in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl group and the chloromethyl group would each give rise to distinct signals. The active methylene protons flanked by two electron-withdrawing groups (the amide and the ketone) would likely appear as a singlet, while the methylene protons adjacent to the chlorine atom would also produce a singlet at a different chemical shift. The amide proton (N-H) would be observed as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

A hypothetical ¹H NMR data table is presented below to illustrate the expected proton environments.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Integration
Amide (N-H)8.5 - 9.5broad s1H
Aromatic (H-2', H-6')7.4 - 7.6d2H
Aromatic (H-3', H-5')7.1 - 7.3d2H
Methylene (-CO-CH₂-CO-)3.8 - 4.0s2H
Chloromethylene (-CO-CH₂-Cl)4.2 - 4.4s2H
Methyl (-CH₃)2.3 - 2.5s3H

This is a hypothetical representation and actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ketone and amide functionalities would resonate at the most downfield chemical shifts. The aromatic carbons of the p-tolyl ring would show four distinct signals due to symmetry. The carbon attached to the nitrogen atom and the carbon bearing the methyl group would have characteristic chemical shifts. The methylene carbons and the methyl carbon would appear in the more upfield region of the spectrum.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected carbon environments.

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O)200 - 205
Amide Carbonyl (C=O)165 - 170
Aromatic (C-1')135 - 140
Aromatic (C-4')130 - 135
Aromatic (C-2', C-6')128 - 130
Aromatic (C-3', C-5')118 - 122
Methylene (-CO-CH₂-CO-)48 - 52
Chloromethylene (-CH₂-Cl)45 - 50
Methyl (-CH₃)20 - 25

This is a hypothetical representation and actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would primarily show correlations between the coupled aromatic protons on the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental composition of the ion, and thus the molecular formula of the compound. For this compound (C₁₁H₁₂ClNO₂), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass with the calculated theoretical mass. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Ion Calculated m/z Measured m/z Molecular Formula
[M+H]⁺226.0635(To be determined experimentally)C₁₁H₁₃ClNO₂
[M+Na]⁺248.0454(To be determined experimentally)C₁₁H₁₂ClNaO₂

The measured m/z values are to be determined from experimental data.

Fragmentation Pattern Analysis for Structural Features

In a mass spectrometer, the molecular ion can be induced to break apart into smaller charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. The fragmentation of this compound would be expected to proceed through several characteristic pathways.

Common fragmentation pathways for similar N-aryl-3-oxobutanamides include cleavage of the amide bond, loss of the chloromethyl group, and McLafferty rearrangement if structurally feasible. The analysis of these fragment ions helps to piece together the different components of the molecule, confirming the presence of the p-tolyl group, the amide linkage, and the chloro-oxo-butyryl chain. For example, a prominent fragment would likely correspond to the p-toluidine (B81030) cation or related species.

A table of potential major fragments is presented below.

Fragment Ion (m/z) Proposed Structure/Loss
(To be determined)[M - Cl]⁺
(To be determined)[M - CH₂Cl]⁺
(To be determined)[p-tolyl-NH=C=O]⁺
(To be determined)[p-tolyl-NH₂]⁺˙
(To be determined)[CH₃-C₆H₄]⁺

The m/z values of fragment ions are to be determined from experimental mass spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds, a characteristic spectrum is generated. For this compound, the IR spectrum is anticipated to exhibit a series of distinct absorption bands that confirm the presence of its key functional moieties: a secondary amide, a ketone, a carbon-chlorine bond, and an aromatic ring.

N-H Stretching: A moderate to strong absorption band is expected in the region of 3350-3250 cm⁻¹. This band arises from the stretching vibration of the nitrogen-hydrogen bond in the secondary amide group. Its position and shape can be indicative of hydrogen bonding.

C=O Stretching (Amide I): A strong, sharp absorption band, characteristic of the amide I band, is anticipated between 1680 and 1630 cm⁻¹. This absorption is primarily due to the stretching vibration of the carbonyl group within the amide functionality.

C=O Stretching (Ketone): Another strong absorption band corresponding to the ketonic carbonyl group is expected in the range of 1725-1705 cm⁻¹. The presence of the adjacent electron-withdrawing chlorine atom may shift this band to a slightly higher frequency.

N-H Bending (Amide II): The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is typically observed in the 1570-1515 cm⁻¹ region for secondary amides.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to produce a moderate to strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C-H and C=C Stretching: The presence of the p-tolyl group will be evidenced by several bands. Aromatic C-H stretching vibrations usually appear as a group of weak to medium bands above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the benzene (B151609) ring are expected to give rise to absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations of the para-substituted ring would also be present at lower frequencies.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode
Amide N-H3350-3250Moderate to StrongStretching
Ketone C=O1725-1705StrongStretching
Amide C=O1680-1630StrongAmide I
Amide N-H1570-1515ModerateAmide II (Bending)
Aromatic C=C1600-1450VariableStretching
C-Cl800-600Moderate to StrongStretching
Aromatic C-H>3000Weak to MediumStretching

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature review, a specific crystal structure determination for this compound has not been reported. However, analysis of closely related compounds, such as other N-aryl-substituted amides, allows for a hypothetical description of its solid-state structure.

It is anticipated that the molecule would adopt a conformation that minimizes steric strain. The amide linkage is expected to be predominantly planar due to the partial double bond character of the C-N bond. The tolyl group and the butyramide (B146194) chain would be disposed relative to this plane. Intermolecular interactions, particularly hydrogen bonding between the amide N-H donor and a carbonyl oxygen acceptor of a neighboring molecule, are expected to play a crucial role in the crystal packing. These hydrogen bonds would likely lead to the formation of one-dimensional chains or more complex three-dimensional networks.

A hypothetical crystallographic analysis would yield precise data points, which would be presented in a table similar to the one below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/SystemDescription
Crystal SystemMonoclinic or OrthorhombicThe likely crystal systems based on typical packing of such molecules.
Space Groupe.g., P2₁/c or Pca2₁Common space groups for chiral or achiral organic molecules.
a (Å)ValueUnit cell dimension along the a-axis.
b (Å)ValueUnit cell dimension along the b-axis.
c (Å)ValueUnit cell dimension along the c-axis.
α (°)90Unit cell angle.
β (°)Value (if monoclinic)Unit cell angle.
γ (°)90Unit cell angle.
Volume (ų)ValueVolume of the unit cell.
ZValueNumber of molecules per unit cell.
Hydrogen BondsN-H···O=CExpected primary intermolecular interaction.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the properties of medium-sized organic molecules. A typical study would employ a functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-311++G(d,p) to model the electronic structure of the compound.

The flexibility of the butyramide (B146194) chain allows for multiple rotational isomers (conformers). A computational analysis would identify the most stable conformations of 4-Chloro-3-oxo-N-(p-tolyl)butyramide in the gas phase and in various solvents.

Procedure : A systematic scan of the potential energy surface by rotating the key dihedral angles (e.g., around the C-C and C-N bonds) would be performed. The resulting geometries would be optimized to find local energy minima.

Expected Findings : The calculations would likely reveal that the trans conformation of the amide group is significantly more stable than the cis form due to reduced steric hindrance. The relative orientation of the p-tolyl group and the keto-moiety would also be determined. The presence of the chlorine atom introduces additional conformational possibilities and potential intramolecular interactions. The relative energies of all stable conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative and not based on actual experimental data.)

ConformerDihedral Angle (N-Cα-Cβ-Cγ)Relative Energy (kcal/mol)Population (%) at 298.15 K
Global Minimum~180° (anti)0.0075.2
Conformer 2~60° (gauche)1.5015.5
Conformer 3~-60° (gauche)1.659.3

DFT calculations are highly effective in predicting spectroscopic data, which serves as a crucial tool for structural confirmation.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values for ¹H and ¹³C nuclei. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for a direct comparison with experimental NMR spectra, aiding in the assignment of each peak.

Vibrational Frequencies : The calculation of harmonic vibrational frequencies (IR and Raman) is a standard output of DFT geometry optimization. These calculations identify the characteristic stretching and bending modes of the functional groups (C=O, N-H, C-Cl, etc.). The computed frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. youtube.com Analysis of the potential energy distribution (PED) would allow for the unambiguous assignment of each vibrational band. youtube.com

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies (Note: This table is illustrative and not based on actual experimental data.)

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch355034083410
C=O (Keto) Stretch179517231725
C=O (Amide I) Stretch173016611660
C-Cl Stretch710696695

Understanding the electronic structure is key to predicting a molecule's reactivity.

HOMO/LUMO : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO would likely be localized on the electron-rich p-tolyl ring and the amide nitrogen, while the LUMO would be centered on the electron-deficient carbonyl groups.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. It would show electron-rich regions (negative potential, typically colored red) around the carbonyl oxygen atoms, which are sites for electrophilic attack. Electron-deficient regions (positive potential, colored blue) would be found around the amide N-H proton, making it a site for nucleophilic interaction or hydrogen bonding.

Reaction Mechanism Elucidation

Theoretical chemistry can map out the entire pathway of a chemical reaction, providing insights that are inaccessible through experiment alone.

For any transformation involving this compound, such as nucleophilic substitution at the C4 position or reactions at the keto group, computational methods can identify the transition state (TS) structures.

Procedure : Researchers would model the approach of a reactant to the substrate and search for the saddle point on the potential energy surface that connects the reactants to the products. A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Expected Findings : For instance, in a nucleophilic substitution reaction, the calculations would determine whether the mechanism is a concerted Sₙ2 pathway or a stepwise process. The geometry of the transition state, including the lengths of the forming and breaking bonds, would be precisely characterized.

Once the stationary points (reactants, transition states, intermediates, products) on the potential energy surface are located, their energies can be used to derive key kinetic and thermodynamic parameters.

Thermodynamics : The enthalpy of reaction (ΔH) can be calculated from the difference in the electronic energies of the products and reactants. The Gibbs free energy of reaction (ΔG) can also be determined by including zero-point vibrational energies and thermal corrections, which predicts the spontaneity of the reaction.

Kinetics : The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is calculated from the energy difference between the transition state and the reactants. According to transition state theory, this value is directly related to the reaction rate constant, allowing for a theoretical prediction of the reaction kinetics. For competing reaction pathways, a comparison of their activation barriers would indicate which pathway is kinetically favored.

Molecular Dynamics Simulations for Dynamic Behavior

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no publicly available molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing insights into conformational changes, flexibility, and interactions with their environment.

While MD simulations are widely used in drug discovery and materials science to investigate the behavior of related chemical structures, such as acetoacetanilide (B1666496) derivatives, the specific application of this methodology to this compound has not been documented in available research. Therefore, detailed research findings and data tables concerning its dynamic behavior from this perspective cannot be provided at this time.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Similarly, a thorough search has revealed a lack of specific Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound. QSRR models are computational tools that correlate the chemical structure of a compound with its reactivity. These studies are instrumental in predicting the chemical behavior of new molecules based on the properties of known compounds.

Although the broader class of N-aryl-3-oxobutanamides has been investigated in various chemical contexts, dedicated QSRR analyses to quantify and predict the reactivity of this compound are not present in the accessible scientific literature. Consequently, the presentation of detailed research findings or predictive data tables from QSRR studies for this specific compound is not possible.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The development of new catalytic transformations for 4-Chloro-3-oxo-N-(p-tolyl)butyramide is a primary area for future research. The existing functional groups are ripe for exploitation in various catalytic cycles. While research on this specific molecule is limited, studies on analogous β-ketoamides and α-haloketones suggest several promising pathways.

One potential avenue is the catalytic oxidation of the β-ketoamide core. Research has shown that β-ketoamides can be oxidized to valuable vicinal tricarbonyl amides using reagents like phenyliodine(III) bis(trifluoroacetate). acs.orgnih.gov Applying similar catalytic oxidation strategies to this compound could yield highly reactive tricarbonyl species, which are useful synthons.

Furthermore, the α-chloro and ketone functionalities open possibilities for various coupling and rearrangement reactions. The acidity of the proton alpha to the ketone group makes it a candidate for catalytic alkylation, arylation, or amination reactions. youtube.comresearchgate.net The development of metal-catalyzed (e.g., Palladium, Copper) or organocatalytic systems to achieve these transformations with high chemo- and regioselectivity is a significant goal.

Table 1: Potential Catalytic Transformations for this compound

Transformation Potential Catalyst/Reagent Class Product Type Rationale / Analogous Reaction
α-Oxidation Phenyliodine(III) reagents, other hypervalent iodine Vicinal Tricarbonyl Amide Based on oxidation of other β-ketoamides. acs.orgnih.gov
α-Arylation Palladium or Copper catalysts with aryl boronic acids/halides α-Aryl-β-ketoamide Common transformation for β-dicarbonyl compounds. youtube.com
Dechlorinative Coupling Nickel or Palladium catalysts with organometallic reagents α-Substituted β-ketoamide Exploits the reactive C-Cl bond for cross-coupling.

Investigation of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is almost entirely unexplored. The presence of both an α-ketoamide and an aromatic chromophore suggests that it could exhibit interesting reactivity under photochemical conditions. Studies on other α-oxoamides have shown they can undergo photochemical cyclization reactions to form heterocycles like oxazolidinones or β-lactams. researchgate.net Irradiation of this compound could potentially lead to novel intramolecular cyclizations or fragmentations, possibly involving the chloro-substituent as a leaving group. researchgate.net Furthermore, the use of chiral photosensitizers or catalysts could enable enantioselective photochemical reactions, a powerful strategy for creating complex chiral molecules. nih.govoaepublish.com

Electrochemistry offers a green and powerful alternative for inducing chemical transformations. rsc.org The β-dicarbonyl motif is known to participate in electrochemical reactions, such as intermolecular cross-dehydrogenative coupling with phenols to form benzofurans. dntb.gov.ua Applying electrochemical oxidation or reduction to this compound could provide controlled access to radical ions, leading to dimerization, cyclization, or functional group modifications under mild, reagent-free conditions. researchgate.net

Asymmetric Synthesis of Chiral Derivatives

The 3-oxo group of this compound is a prime target for asymmetric reduction to produce chiral β-hydroxy amide derivatives. These chiral products are valuable building blocks in medicinal chemistry. A significant research avenue would be the development of catalytic asymmetric reductions. This could be achieved through:

Biocatalysis: Using engineered enzymes such as carbonyl reductases. Highly successful asymmetric reductions of similar substrates like ethyl 4-chloro-3-oxobutanoate have been demonstrated using recombinant whole-cell catalysts, achieving over 99% enantiomeric excess. nih.gov

Homogeneous Catalysis: Employing chiral metal catalysts (e.g., Ruthenium, Rhodium) with chiral ligands for transfer hydrogenation or direct hydrogenation.

Beyond reduction, the α-position could be stereoselectively functionalized. While challenging due to potential racemization, modern methods like chiral sulfinimine-mediated rearrangements or photoenzymatic processes have been used to create enantioenriched α-substituted carbonyl compounds. researchgate.netnih.gov Adapting these strategies would provide access to a diverse library of chiral derivatives. nih.gov

Exploration in Materials Science Applications

The potential of this compound in materials science is an open field. Its bifunctional nature suggests it could serve as a monomer in polymerization reactions. For example, the terminal chloro group could be converted to an amine or alcohol, which could then undergo condensation polymerization with the amide or a derivative of the keto group to form novel polyamides or polyesters with unique properties conferred by the pendant tolyl and keto groups.

Additionally, the β-ketoamide moiety is an excellent bidentate ligand for coordinating with metal ions. This suggests its potential use in:

Ligands for Catalysis: The compound could be used to synthesize novel homogeneous catalysts. The electronic and steric properties of the ligand could be tuned by modifying the tolyl group or the backbone to influence the activity and selectivity of a metal center in catalytic reactions.

Functional Monomers: Polymerization of derivatives could lead to polymers with metal-chelating properties, useful for applications in metal sequestration, sensing, or as polymeric catalyst supports.

Advanced Spectroscopic Characterization

While standard techniques like NMR and IR would be used for routine characterization, advanced spectroscopic methods could provide deeper insights into the molecule's structure and dynamics.

Solid-State NMR (ssNMR): This technique would be invaluable for studying the compound's crystal packing, intermolecular interactions (such as hydrogen bonding involving the amide N-H and carbonyls), and conformational polymorphism in the solid state.

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy could probe the excited-state dynamics following photoexcitation. This would be particularly relevant for understanding the mechanisms of potential photochemical reactions (Section 7.2) by observing the formation and decay of transient species like triplet states or radicals on femtosecond to nanosecond timescales.

Vibrational Circular Dichroism (VCD): For chiral derivatives synthesized as proposed in Section 7.3, VCD would be a powerful tool for unambiguously determining their absolute configuration in solution.

A key area of study would be the keto-enol tautomerism inherent to β-dicarbonyl systems. youtube.com Advanced spectroscopy could quantify the equilibrium in different solvents and states, providing fundamental data on its structural preferences.

Combinatorial and High-Throughput Synthesis Approaches to Derivatives

The structure of this compound is well-suited for combinatorial and high-throughput synthesis to create large libraries of derivatives for screening. nih.gov The synthesis of the parent compound likely involves the reaction of a p-toluidine (B81030) derivative with a diketene (B1670635) or acetoacetyl chloride equivalent. organic-chemistry.org This core reaction can be diversified in several ways:

Varying the Amine: A wide range of commercially available anilines or aliphatic amines could be used in place of p-toluidine to generate a library of N-substituted β-ketoamides.

Varying the Acylating Agent: Different substituted acetoacetylating agents could be employed to modify the keto-portion of the molecule.

Post-Synthesis Modification: The reactive α-chloro-ketone core of the product can be subjected to an array of reactions in a high-throughput format. For example, arrays of nucleophiles (thiols, amines, azides) could be reacted with the C-Cl bond to generate diverse libraries.

These combinatorial approaches would rapidly generate molecular diversity around the central scaffold, creating libraries suitable for screening in drug discovery or materials science applications. ynu.edu.cn

Table 2: Compound Names Mentioned in This Article

Compound Name
This compound
Phenyliodine(III) bis(trifluoroacetate)
Ethyl 4-chloro-3-oxobutanoate
p-Toluidine
Acetoacetyl chloride
N-(4-chlorophenyl)-3-oxo-butanamide

Q & A

Q. What are the established synthesis routes for 4-Chloro-3-oxo-N-(p-tolyl)butyramide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between activated 4-chlorobutyric acid derivatives and p-toluidine. For example, acylation using 4-chloro-3-oxobutanoyl chloride with p-toluidine in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere minimizes hydrolysis . Optimization includes:
  • Temperature control (0–5°C for exothermic steps).
  • Use of coupling agents like DCC or EDCI to enhance yield.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Monitoring intermediates by TLC and confirming purity via HPLC or melting point analysis is critical.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to verify the keto-amide backbone and p-tolyl substituents. Key signals: δ 8.2–8.5 ppm (amide NH), δ 2.3 ppm (p-tolyl methyl), and δ 4.1–4.3 ppm (chlorinated β-carbon) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch, ketone) and ~1650 cm⁻¹ (amide I band) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic Cl pattern .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

Q. What are the potential research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Pharmacophore Development : The keto-amide moiety may mimic transition states in enzyme inhibition (e.g., proteases). Docking studies using software like AutoDock Vina can prioritize targets .
  • Structure-Activity Relationship (SAR) : Modifying the p-tolyl group or chloro substituent to assess bioactivity shifts. For example, replacing Cl with F alters electron-withdrawing effects .
  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, using cisplatin as a positive control .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from acetone/water (1:1) at 4°C to obtain single crystals .
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Collect data up to θ = 25°.
  • Refinement : SHELXL-2018 for structure solution. Key parameters:
  • R-factor < 0.05 for high confidence.
  • Validate Cl and O positions via electron density maps .
  • Torsion Angle Analysis : Confirm planarity of the keto-amide group and dihedral angles between aromatic rings .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute:
  • HOMO/LUMO energies for reactivity prediction.
  • Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS. Analyze hydrogen bonding with p-tolyl methyl groups .
  • Docking Validation : Cross-check computational results with experimental crystallographic data to refine force fields .

Q. How should researchers address contradictions in experimental data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :
  • Hypothesis Testing : If NMR shows unexpected splitting (e.g., amide NH), consider:
  • Dynamic effects (tautomerism) via variable-temperature NMR .
  • Impurity analysis via LC-MS to rule out byproducts .
  • Error Source Identification :
  • Compare DFT-optimized geometries with X-ray data to detect conformational biases .
  • Replicate synthesis to confirm reproducibility, adjusting inert atmosphere or drying solvents .
  • Statistical Validation : Apply Grubbs’ test to outliers in spectroscopic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.